![molecular formula C17H16N4O2S B2444234 4-[2-(1H-indol-1-yl)acetyl]-1-(1,3-thiazol-2-yl)piperazin-2-one CAS No. 2320538-87-0](/img/structure/B2444234.png)
4-[2-(1H-indol-1-yl)acetyl]-1-(1,3-thiazol-2-yl)piperazin-2-one
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Overview
Description
Indole is a significant heterocyclic system found in many natural products and drugs . It has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors, which is helpful in developing new useful derivatives . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and has become an important synthon in the development of new drugs .
Scientific Research Applications
Anticancer Potential
Compounds with a piperazine substituent at C2 of the 1,3-thiazole cycle, similar in structure to 4-[2-(1H-indol-1-yl)acetyl]-1-(1,3-thiazol-2-yl)piperazin-2-one, have shown significant anticancer activity. Such compounds were found effective in vitro against various cancer cell lines, including lung, kidney, CNS, ovarian, prostate, breast cancer, epithelial cancer, leukemia, and melanoma (Turov, 2020).
Antibacterial Properties
Novel compounds incorporating elements similar to the structure of interest have exhibited antibacterial activity. For instance, certain derivatives demonstrated moderate antibacterial effectiveness against bacteria like Bacillus Subtilis and Escherichia Coli (Deshmukh et al., 2017).
Anti-tubercular Agents
Specific analogues of 4-[2-(1H-indol-1-yl)acetyl]-1-(1,3-thiazol-2-yl)piperazin-2-one have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. These compounds showed promising results in vitro (Naidu et al., 2015).
Electrochemical Applications
The electrochemical oxidation of compounds similar in structure to 4-[2-(1H-indol-1-yl)acetyl]-1-(1,3-thiazol-2-yl)piperazin-2-one has been studied, revealing unique regioselectivity and potential for the synthesis of highly conjugated derivatives (Amani et al., 2012).
Anti-inflammatory Activity
Certain derivatives show potential in anti-inflammatory applications. Synthesized compounds have demonstrated in-vitro anti-inflammatory activity, indicating their potential for therapeutic use (Ahmed et al., 2017).
Safety and Hazards
The safety and hazards of a compound depend on its specific structure and properties. While some indole and imidazole derivatives are used as drugs and have been deemed safe for use under specific conditions , the safety and hazards of “4-[2-(1H-indol-1-yl)acetyl]-1-(1,3-thiazol-2-yl)piperazin-2-one” are not available in the literature I have access to.
properties
IUPAC Name |
4-(2-indol-1-ylacetyl)-1-(1,3-thiazol-2-yl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c22-15(11-19-7-5-13-3-1-2-4-14(13)19)20-8-9-21(16(23)12-20)17-18-6-10-24-17/h1-7,10H,8-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIYFDLDEATIDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)CN2C=CC3=CC=CC=C32)C4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(1H-indol-1-yl)acetyl]-1-(1,3-thiazol-2-yl)piperazin-2-one |
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